Product packaging for Thionyl fluoride(Cat. No.:CAS No. 7783-42-8)

Thionyl fluoride

Cat. No.: B1584706
CAS No.: 7783-42-8
M. Wt: 86.06 g/mol
InChI Key: LSJNBGSOIVSBBR-UHFFFAOYSA-N
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Description

Thionyl fluoride (SOF₂) is a colorless, toxic gas with the molecular formula F₂OS and a molecular weight of 86.06 g·mol⁻¹ . It is characterized by a boiling point of -43.8 °C and a melting point of -110.5 °C . This compound is thermally stable but reacts vigorously with water, hydrolyzing to sulfur dioxide and hydrogen fluoride . It is soluble in various organic solvents, including ethanol, ether, and benzene . Historically of theoretical interest, this compound is now recognized as a valuable reagent in modern synthetic organic chemistry for the activation of carboxylic acids . Its primary research value lies in its ability to efficiently convert carboxylic acids into acyl fluorides under controlled conditions . Acyl fluorides are key intermediates known for their superior stability and reactivity compared to other acyl halides, enabling diverse downstream transformations. This one-pot activation facilitates the synthesis of a wide array of valuable compounds, including esters, amides, thioesters, and ketones, making it a versatile tool for constructing carbon-heteroatom and carbon-carbon bonds . The recent application of flow chemistry techniques allows for the safe, in-flow generation and precise dosing of this compound, overcoming traditional handling challenges associated with this gaseous reagent . This methodology is particularly advantageous for its mild conditions and functional group tolerance, allowing for the chemoselective synthesis of acyl fluorides even in the presence of ketones, which would be affected by more aggressive deoxyfluorinating agents . This compound is also a product of the degradation of sulfur hexafluoride (SF₆) in electrical equipment, which is of interest in materials and environmental science . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula F2OS<br>SOF2 B1584706 Thionyl fluoride CAS No. 7783-42-8

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/F2OS/c1-4(2)3
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InChI Key

LSJNBGSOIVSBBR-UHFFFAOYSA-N
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Canonical SMILES

O=S(F)F
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Molecular Formula

F2OS, SOF2
Record name thionyl fluoride
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Record name thionyl difluoride
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DSSTOX Substance ID

DTXSID1064821
Record name Thionyl fluoride
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Molecular Weight

86.06 g/mol
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Physical Description

Colorless gas with suffocating odor; Stored compressed in steel cylinders; Slowly hydrolyzed by cold water; [Merck Index]
Record name Thionyl fluoride
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CAS No.

7783-42-8
Record name Thionyl fluoride
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Record name THIONYL FLUORIDE
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Advanced Synthetic Methodologies and Generation Protocols

Ex Situ Generation Approaches

Ex situ generation involves synthesizing thionyl fluoride (B91410) in a separate apparatus and then introducing it into the reaction mixture, often as a stock solution in an organic solvent. rsc.orgresearchgate.net This approach circumvents the need for isolating the pure, volatile gas, which can be a significant practical challenge. rsc.org

A foundational method for producing thionyl fluoride is the halogen exchange reaction between thionyl chloride (SOCl₂) and a fluoride salt, such as potassium fluoride (KF). rsc.org A refined ex situ protocol involves adding thionyl chloride and a fluoride salt to one reaction vessel. rsc.org The this compound gas produced is then bubbled through a second vessel containing an organic solvent to create a solution for subsequent use. rsc.orgresearchgate.net

A critical development in this protocol was the incorporation of an imidazole (B134444) trap positioned between the two chambers. rsc.org This trap is essential for removing unwanted acidic byproducts like hydrogen chloride (HCl) and the mixed species thionyl chlorofluoride (SOClF), ensuring a purer solution of this compound. rsc.org

The ex situ generation protocol has been optimized to achieve high yields under mild, laboratory-friendly conditions. rsc.org The process facilitates the rapid synthesis of various aliphatic and aromatic acyl fluorides, with reported isolated yields ranging from 55% to 98%. rsc.org A key advantage of this method is the short reaction times, often requiring only 30 minutes at room temperature. rsc.org The choice of solvent for the SOF₂ solution is important; dichloromethane (B109758) (DCM) is often preferred due to its low boiling point, which simplifies the isolation of the final products. rsc.org The effectiveness of this approach is highlighted by its enhanced reaction rate compared to analogous reagents like sulfuryl fluoride (SO₂F₂). rsc.org

Table 1: Ex Situ Generation and Subsequent Acyl Fluoride Synthesis Conditions

SubstrateSolventReaction TimeConversion/YieldNotes
meta-Fluorobenzoic acidDCM30 min99% conversionPyridine (1 equiv.) used as a base. rsc.org
Various Carboxylic AcidsDCM or ACN30-60 min55-98% isolated yieldGeneral conditions for a range of substrates. rsc.org
Amino Acid DerivativesDCM30 min65-97% isolated yieldUsed in a one-pot peptide coupling strategy. rsc.org

Protocol Development from Thionyl Chloride and Fluoride Salts

In-Flow and Microfluidic Generation Techniques

In-flow chemistry, particularly using microfluidic devices, represents a significant leap forward in the generation and use of hazardous reagents like this compound. torvergata.itchemrxiv.org This technology enables the on-demand production of the gas, integrating its synthesis directly with its subsequent reaction in a continuous stream. acs.orgnih.gov

A modern approach for the in-flow generation of this compound utilizes a microfluidic reactor. torvergata.itchemrxiv.orgacs.org The typical design involves a packed-bed reactor cartridge filled with a mixture of potassium fluoride (KF) and glass beads. acs.org A solution of thionyl chloride in a solvent like acetonitrile (B52724) (CH₃CN) is then passed through this packed bed. acs.org The reaction between thionyl chloride and potassium fluoride continuously produces this compound gas.

This stream of freshly generated SOF₂ is then immediately merged with a second stream containing the substrate, for instance, a carboxylic acid and a base, to produce the desired product in a telescoped fashion. torvergata.itacs.org This modular setup can even be extended with a third module where the newly formed intermediate, such as an acyl fluoride, reacts with a nucleophile to forge new C-S, C-N, C-O, or C-C bonds. torvergata.itacs.org

The primary advantage of in-flow generation is the enhanced safety achieved by avoiding the accumulation of toxic, gaseous reagents. torvergata.it The gas is produced and consumed in small quantities continuously, minimizing the risks associated with storage and handling. torvergata.it The contained nature of the flow system provides for safe and controlled generation. acs.org

This methodology is also remarkably efficient. The conversion of carboxylic acids to acyl fluorides can be achieved with extremely short residence times, in some cases as little as 36 seconds. torvergata.itacs.org The precise control over stoichiometry afforded by microfluidic systems allows for the use of near-equimolar amounts of the reagent (e.g., 1.1 equivalents of SOF₂), an achievement that is very challenging in traditional batch reactions due to the gas escaping into the reactor headspace. torvergata.it

Table 2: Optimization of In-Flow Acyl Fluoride Synthesis

SOCl₂ (equiv.)Base (equiv.)Residence Time (Reactor 2)Yield of Acyl Fluoride (%)Reference
4.02.536 s>99% acs.org
2.02.536 s>99% acs.org
1.12.536 s81% acs.org
1.12.56 min>99% torvergata.it

Microfluidic Device Design and Implementation for SOF2 Generation

Comparative Analysis of Generation Strategies

Both ex situ and in-flow generation methods offer practical routes to utilizing this compound, but they differ significantly in terms of safety, control, and application scope.

Handling and Safety : The in-flow approach is inherently safer as it generates and consumes the toxic SOF₂ gas on-demand, preventing its accumulation. torvergata.it The ex situ method, while avoiding the isolation of pure gas, still requires the preparation and handling of a stock solution of the toxic reagent. rsc.orgacs.org

Purity and Control : The ex situ protocol requires a dedicated trap to remove impurities like HCl and SOClF. rsc.org In-flow systems offer superior control over stoichiometry and reaction time, enabling precise dosing that is difficult to replicate in batch processes. torvergata.it This precise control minimizes byproduct formation and allows for highly efficient reactions. torvergata.it

Efficiency and Scalability : In-flow methods demonstrate exceptional speed, with some reactions completing in seconds. torvergata.itacs.org The modularity of flow chemistry allows for straightforward integration into multi-step synthetic sequences. torvergata.itchemrxiv.orgacs.org However, a potential limitation of packed-bed flow reactors is the finite lifespan of the reactor cartridge, which can be reduced at higher flow rates. torvergata.itacs.org The ex situ method is presented as a facile, lab-scale protocol that is effective for producing discrete batches of acyl fluorides and peptides without requiring complex equipment. rsc.org

Efficiency and Scope Compared to Sulfuryl Fluoride Generation

This compound (SOF₂) has demonstrated higher reactivity and often superior efficiency in certain synthetic applications compared to sulfuryl fluoride (SO₂F₂). This enhanced reactivity is particularly evident in the synthesis of acyl fluorides from carboxylic acids. Studies have shown that SOF₂ can achieve high conversion rates, up to 99%, at room temperature in as little as 30 minutes. rsc.org This is a significantly faster reaction rate compared to what is observed with SO₂F₂ under similar conditions. rsc.org

The generation of this compound itself can be accomplished through various methods, with the reaction of thionyl chloride (SOCl₂) with a fluoride salt like potassium fluoride (KF) being a common approach. researchgate.net While effective, traditional batch methods involving the condensation and isolation of the gaseous SOF₂ can be practically challenging and have limited its widespread laboratory use. rsc.org More recent advancements have focused on ex situ generation, where SOF₂ is produced and immediately bubbled into a solvent to create a stock solution, or through microfluidic in-flow systems. researchgate.net These modern methods avoid the need to isolate the toxic gas, enhancing safety and practicality. rsc.org

A direct comparison highlights the superior reaction rate of this compound over sulfuryl fluoride for the activation of carboxylates. rsc.org For instance, in the synthesis of acyl fluorides, SOF₂ has been reported to provide isolated yields ranging from 55% to 98% across a variety of aliphatic and aromatic substrates under mild conditions. rsc.org This broad scope and high efficiency, particularly in peptide couplings where it minimizes epimerization, underscore its advantages over the less reactive sulfuryl fluoride. rsc.org

Table 1: Comparison of this compound and Sulfuryl Fluoride in Acyl Fluoride Synthesis

FeatureThis compound (SOF₂)Sulfuryl Fluoride (SO₂F₂)
Reactivity Higher reactivity, leading to faster reaction rates. rsc.orgLower reactivity compared to SOF₂. rsc.org
Reaction Time Can achieve high conversion in as little as 30 minutes. rsc.orgGenerally requires longer reaction times.
Yields High yields (55-98%) for a broad range of acyl fluorides. rsc.orgCan be effective, but may require more forcing conditions.
Generation Generated from SOCl₂ and KF; modern in-flow methods improve safety. researchgate.netCommercially available as a gas.
Applications Effective for sensitive substrates, including peptide couplings with minimal epimerization. rsc.orgUsed for generating fluorosulfates, but can lead to side reactions like epimerization in peptide couplings. rsc.org

Considerations for Impurity Trapping and Product Purification

The synthesis of this compound and its subsequent use in chemical reactions necessitate careful consideration of potential impurities and effective purification strategies. When SOF₂ is generated from thionyl chloride, residual starting materials or side products can contaminate the desired product. A common method for purifying crude this compound is through fractional distillation in a low-temperature column. researchgate.net

In reactions where this compound is used, such as the synthesis of acyl fluorides, purification of the final product often involves an extractive work-up. This typically includes diluting the reaction mixture with a suitable solvent like dichloromethane (DCM) and washing with a mild basic solution, such as 0.1 M sodium bicarbonate (NaHCO₃), followed by a brine wash to remove any remaining aqueous impurities. rsc.org

For the purification of thionyl tetrafluoride (SOF₄), a derivative of this compound, specific impurities can arise depending on the synthetic route. When SOF₄ is produced via the catalytic oxidation of sulfur tetrafluoride (SF₄), potential impurities include unreacted SF₄, the nitrogen dioxide catalyst, and byproducts like this compound itself. gla.ac.uk In this case, a selective absorption technique using dimethylformamide has been employed to remove these impurities, yielding high-purity thionyl tetrafluoride. gla.ac.uk In other multi-stage purification processes for related compounds like thionyl chloride, vacuum rectification is used to separate components with different boiling points, a technique that can be adapted for other sulfur-fluorine compounds. google.com

Catalytic and Photochemical Synthesis Pathways of Derivatives

Catalytic Oxidation of Sulfur Tetrafluoride to Thionyl Tetrafluoride

A significant advancement in the synthesis of thionyl tetrafluoride (SOF₄) that avoids the use of elemental fluorine involves the catalytic oxidation of sulfur tetrafluoride (SF₄). This method utilizes oxygen (O₂) as the oxidant in the presence of a nitrogen dioxide (NO₂) catalyst, leading to a high yield of SOF₄. gla.ac.ukresearchgate.netgoogle.com

The reaction proceeds as follows: SF₄ + ½ O₂ --(NO₂ catalyst)--> SOF₄

It has been noted that the direct reaction of sulfur tetrafluoride with oxygen at high temperatures is very slow, and reaction with nitrogen dioxide alone produces low yields of SOF₄ alongside significant amounts of this compound (SOF₂). gla.ac.uk The catalytic process, however, is highly efficient. gla.ac.uk While various metal oxides and nitrates can also facilitate the formation of thionyl tetrafluoride from sulfur tetrafluoride, these reactions often produce substantial quantities of sulfuryl fluoride and this compound as byproducts. gla.ac.uk

Reactions Involving Pentafluorosulfur Hypofluorite (B1221730) for SOF₄ Synthesis

Pentafluorosulfur hypofluorite (SF₅OF) is a reactive compound that can be used in the synthesis of highly pure thionyl tetrafluoride (SOF₄). One notable method involves the reaction of pentafluorosulfur hypofluorite with this compound (SOF₂) in the presence of silver difluoride (AgF₂) as a catalyst at 190°C. gla.ac.uk This reaction provides a high yield of very pure SOF₄. gla.ac.uk

The reaction is represented as: SF₅OF + SOF₂ --(AgF₂ catalyst, 190°C)--> 2 SOF₄

Pentafluorosulfur hypofluorite itself can be synthesized by the fluorination of this compound at 200°C with a silver difluoride catalyst. researchgate.netwikipedia.org However, this process can also produce thionyl tetrafluoride as a coproduct. researchgate.net Additionally, pentafluorosulfur hypofluorite can be reduced to thionyl tetrafluoride by various reagents at or below room temperature, including bromine (Br₂), iodine (I₂), nitric oxide (NO), and nitrogen dioxide (NO₂). dtic.mil For example, the reaction with carbon monoxide (CO) also yields SOF₄. wikipedia.org

Mechanistic Investigations of Thionyl Fluoride Reactivity

Nucleophilic Acyl Substitution Reactions

Thionyl fluoride (B91410) serves as an effective reagent for converting carboxylic acids into more reactive acyl fluorides, which are valuable synthetic intermediates. rsc.org This transformation proceeds via a nucleophilic acyl substitution mechanism.

Detailed Mechanisms of Acyl Fluoride Formation from Carboxylic Acids

The reaction of a carboxylic acid with thionyl fluoride initiates with the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of this compound. This step is analogous to the mechanism observed with thionyl chloride (SOCl₂), where the carboxylic acid is converted into a reactive intermediate. libretexts.orgmasterorganicchemistry.comchemistrysteps.com This initial interaction leads to the formation of an acyl fluorosulfite intermediate, which significantly enhances the leaving group potential of the hydroxyl group. libretexts.org Subsequent nucleophilic attack by a fluoride ion on the carbonyl carbon of this intermediate results in the formation of the acyl fluoride, along with the release of sulfur dioxide (SO₂) and hydrogen fluoride (HF). libretexts.org

Recent advancements have enabled the in-flow generation of this compound from thionyl chloride and potassium fluoride, allowing for its immediate use in the synthesis of acyl fluorides from carboxylic acids with high efficiency. acs.org

Role of Acyl Fluorosulfite Intermediates

The formation of an acyl fluorosulfite intermediate is a critical step in the activation of carboxylic acids by this compound. researchgate.netrsc.orgtheballlab.com These intermediates are key to the subsequent formation of acyl fluorides. rsc.orgnih.gov Unlike the highly reactive acyl fluorosulfate (B1228806) intermediates generated from sulfuryl fluoride (SO₂F₂), acyl fluorosulfites are less reactive at the acyl carbon. rsc.orgnih.gov This reduced reactivity is advantageous as it minimizes the likelihood of side reactions, such as epimerization, which can be a significant issue in peptide synthesis. rsc.orgnih.gov The controlled reactivity of the acyl fluorosulfite allows for its effective capture by nucleophiles, leading to the desired substitution products. researchgate.netthieme-connect.com

Kinetic Studies and Reaction Rate Enhancement (e.g., vs. SO₂F₂)

Kinetic studies have demonstrated that this compound is more reactive than sulfuryl fluoride (SO₂F₂) and promotes a higher reaction rate for the conversion of carboxylic acids to acyl fluorides. nih.gov A direct comparison using 3-fluorobenzoic acid showed a significantly faster conversion to the corresponding acyl fluoride with SOF₂ compared to SO₂F₂ under identical conditions. rsc.orgnih.gov For instance, treatment of meta-fluorobenzoic acid with a dichloromethane (B109758) (DCM) solution of this compound resulted in 99% conversion to the acyl fluoride in just 30 minutes at room temperature, highlighting its superior efficacy. nih.gov This enhanced reactivity increases the rate of carboxylate activation, making this compound a more efficient reagent for this transformation. rsc.orgnih.gov

Table 1: Kinetic Comparison of Acyl Fluoride Formation

Reagent Substrate Conversion Time
SOF₂ 3-Fluorobenzoic Acid >95% < 30 min
SO₂F₂ 3-Fluorobenzoic Acid ~50% 30 min

Data sourced from kinetic studies comparing the efficacy of this compound and sulfuryl fluoride. rsc.orgnih.gov

Solvent Effects on Reaction Pathways and Intermediates

The choice of solvent plays a crucial role in the outcome of this compound-mediated reactions. The solubility of SOF₂ varies across different organic solvents, which in turn affects reaction efficiency. nih.gov Dichloromethane (DCM) is often the preferred solvent for acyl fluoride synthesis due to its low boiling point, which simplifies the isolation of potentially volatile acyl fluoride products, and its ability to stabilize these products. nih.gov Acetonitrile (B52724) (ACN) is also a viable solvent, providing good solubility and stability for SOF₂. nih.gov In contrast, solvents like dimethyl sulfoxide (B87167) (DMSO) are unsuitable as they react with this compound. nih.gov The solvent can also influence the stability and reactivity of the acyl fluorosulfite intermediate.

Table 2: Solubility of this compound in Various Solvents

Solvent Molarity (M)
Acetonitrile (ACN) 0.14
Tetrahydrofuran (THF) 0.13
Dichloromethane (DCM) 0.07
N,N-dimethylformamide (DMF) 0.08
Ethyl Acetate (B1210297) (EtOAc) 0.15
Chloroform 0.10
Toluene 0.10
Petroleum Ether 0.03

Molarity determined by ¹⁹F NMR spectroscopy. nih.gov

Peptide Coupling Mechanistic Pathways

This compound has emerged as a powerful reagent for peptide synthesis, offering rapid and efficient coupling with minimal side reactions. researchgate.netthieme-connect.comthieme-connect.de

Investigation of Acyl Fluorosulfite Formation and Capture in Peptide Synthesis

In the context of peptide synthesis, this compound activates N-protected amino acids by forming acyl fluorosulfite intermediates. researchgate.netresearchgate.net A notable strategy involves the formation and subsequent capture of these reactive intermediates for peptide couplings, which can be achieved in as little as 15 minutes without the need for column chromatography for purification. researchgate.netthieme-connect.comresearchgate.netdoaj.orgnih.govthieme-connect.com This method has proven effective for producing dipeptides and has been extended to the synthesis of longer oligopeptides. researchgate.netnih.gov

Interestingly, mechanistic studies suggest that for some rapid peptide coupling reactions mediated by sulfur(IV) fluorides, the reaction may not proceed through a distinct acyl fluoride intermediate. researchgate.netresearchgate.netnih.gov Instead, it is proposed that a nucleophilic catalysis pathway is involved, where the acyl fluorosulfite intermediate is directly attacked by the amine component of the incoming amino acid. researchgate.netnih.gov This direct capture of the acyl fluorosulfite avoids the formation of a separate acyl fluoride, streamlining the process and contributing to the rapid reaction times and suppression of epimerization. researchgate.netthieme-connect.comresearchgate.netnih.gov This approach has been successfully applied to both liquid-phase and solid-phase peptide synthesis. rsc.orgnih.gov

Mechanistic Distinction: Nucleophilic Catalysis vs. Acyl Fluoride Intermediates

The reaction of this compound (SOF₂) with carboxylic acids traditionally proceeds through the formation of an acyl fluoride intermediate. nih.gov This pathway involves the initial creation of a reactive acyl fluorosulfite intermediate. nih.govrsc.org This intermediate subsequently reacts with fluoride ions, generated in situ, to yield the corresponding acyl fluoride. researchgate.netnih.gov The resulting acyl fluoride can then undergo nucleophilic attack by species such as amines to form amides or peptides.

However, recent mechanistic studies have unveiled an alternative, more direct pathway involving nucleophilic catalysis. researchgate.netnih.gov This mechanism is particularly evident in rapid peptide coupling reactions, for instance, those utilizing a methylimidazolium sulfinyl fluoride (MISF) salt, which can be completed in as little as 15 minutes. researchgate.netnih.gov This accelerated reaction time suggests a departure from the conventional acyl fluoride pathway, which typically requires longer periods. nih.gov

Kinetic monitoring of these rapid reactions via in situ ReactIR spectroscopy has demonstrated that the formation of the dipeptide product from the free carboxylic acid is significantly faster than its formation starting from the corresponding acyl fluoride. nih.gov This finding indicates that the acyl fluoride is not a key intermediate in the major reaction pathway under these conditions. researchgate.net Instead, the mechanism is believed to involve nucleophilic catalysis, where the nucleophile (e.g., an amine) directly attacks the activated acyl fluorosulfite intermediate, bypassing the formation of the acyl fluoride altogether. researchgate.netnih.gov This distinction highlights the tunable reactivity of this compound, where the reaction pathway can be directed by the specific conditions and reagents employed.

Stereochemical Control and Epimerization Studies in Amino Acid Couplings

A significant advantage of employing this compound in peptide synthesis is the high degree of stereochemical control and the minimal-to-no epimerization observed at the stereogenic α-carbon. nih.govorganic-chemistry.org This is largely attributed to the nature of the acyl fluorosulfite intermediate formed during the activation of the carboxylic acid. nih.govrsc.org These intermediates are less reactive at the acyl carbon compared to analogous acyl fluorosulfate derivatives (formed from sulfuryl fluoride, SO₂F₂), rendering them less susceptible to racemization. nih.govrsc.org

Studies have consistently shown that one-pot peptide couplings mediated by this compound proceed with excellent retention of optical purity. nih.govorganic-chemistry.org For example, dipeptides have been synthesized in high yields (65–98%) with little to no detectable epimerization. nih.govrsc.org

In a specific study, the coupling of N-Boc-phenylglycine, a substrate known to be prone to racemization, with an alanine (B10760859) ester was investigated. While other coupling methods resulted in significant epimerization, the this compound-mediated reaction yielded the desired dipeptide with no observable epimerization (>99:1 diastereomeric ratio). nih.gov Similarly, the coupling of Boc-protected glycine (B1666218) with L-Ala-OtBu produced the dipeptide with a diastereomeric ratio greater than 99:1. nih.gov The method's compatibility with a wide array of both natural and unnatural amino acids and various protecting groups further underscores its utility in producing optically pure peptides. nih.govrsc.org

Table 1: Epimerization Control in this compound-Mediated Dipeptide Synthesis

This table presents data on the low epimerization rates achieved during the synthesis of various dipeptides using this compound.

Amino Acid Pair Yield (%) Epimerization Rate / Diastereomeric Ratio (dr) Reference
Glycine + Alanine 87 <1% (>99:1 er) nih.gov
Cysteine + Proline 84 <1%
Tyrosine + Serine 90 <1%

Other Advanced Reaction Mechanisms

Mild Reductions of Carboxylic Acids

Beyond its primary role in forming acyl derivatives, this compound facilitates the mild, one-pot reduction of carboxylic acids to their corresponding primary alcohols. organic-chemistry.orgubc.ca This transformation broadens the synthetic utility of SOF₂. researchgate.net The process involves the initial activation of the carboxylic acid with this compound, followed by the addition of a mild reducing agent, typically sodium borohydride (B1222165) (NaBH₄). organic-chemistry.orgacs.org

This method provides a valuable alternative to harsher reducing agents that might not be compatible with sensitive functional groups. The reaction proceeds under gentle conditions, and the resulting alcohols have been obtained in moderate to good yields, generally ranging from 33% to 80%. researchgate.net This protocol for mild reductions is a key extension of this compound's reactivity beyond nucleophilic acyl substitution. researchgate.netorganic-chemistry.org

Gas-Phase Protonation Chemistry and Ion-Molecule Complex Formation of SOF₂

The gas-phase ion chemistry of this compound, a significant decomposition product of sulfur hexafluoride (SF₆) under electric discharge conditions, has been elucidated through mass spectrometry and ab initio theoretical studies. researchgate.netacs.orgresearchgate.net The protonation of SOF₂ results in the formation of a mixed population of [SOF₂]H⁺ protomers. researchgate.netacs.orgresearchgate.net

Two distinct isomers of the protonated species have been identified:

H-OSF₂⁺ (Isomer I): A covalently bonded species. researchgate.netacs.org

HF-SOF⁺ (Isomer II): An ion-molecule complex. researchgate.netacs.org

Theoretical calculations have shown that the covalently bonded Isomer I is more stable than the ion-molecule complex Isomer II by approximately 5.4 to 7.6 kcal mol⁻¹. researchgate.netacs.orgresearchgate.net A substantial energy barrier of 45.2 kcal mol⁻¹ for their interconversion indicates that these two isomers exist as distinct, stable entities in the gas phase. researchgate.netresearchgate.net

These two protomers exhibit different chemical behaviors. The covalently bonded H-OSF₂⁺ acts as a protonating agent, while the HF-SOF⁺ complex functions as an SOF⁺ donor in reactions with selected nucleophiles. researchgate.netacs.orgresearchgate.net The proton affinity of this compound, a measure of its gas-phase basicity, has been experimentally determined via Fourier-transform ion cyclotron resonance (FT-ICR) "bracketing" experiments to be 157.7 ± 3 kcal mol⁻¹, a value that aligns well with theoretical calculations. researchgate.netacs.orgresearchgate.net

Formation of Sulfonimidoyl Fluorides from Sulfinic Acids

This compound has been utilized in an expedited, one-pot conversion of sulfinic acids into the corresponding sulfonimidoyl fluorides. ubc.ca This method represents a significant advancement over other protocols by employing bench-stable and readily available reagents while avoiding the need to isolate any unstable intermediates. ubc.ca

Sulfonimidoyl fluorides are synthetically valuable compounds as they serve as key precursors to other desirable sulfur(VI) functional groups. ubc.ca While other reagents like thionyl tetrafluoride (SOF₄) are also used in SuFEx chemistry to generate S(VI) products, this specific transformation highlights a unique application of this compound (SOF₂) in accessing the sulfonimidoyl fluoride motif directly from sulfinic acids in a single, efficient step. ubc.canih.gov The reaction of arenesulfinic acid with thionyl chloride is also a known method to produce the intermediate arenesulfinyl chloride, which can then be further functionalized. cas.cn

Reactions with Phosphorous Derivatives, Amines, and Alkanes

The reactivity of this compound extends to a variety of other substrates, including phosphorus compounds, amines, and alkanes, a scope of reactivity first reported by Shreeve and coworkers in 1985. nih.govrsc.org

Phosphorous Derivatives: this compound reacts with organophosphorus acids and dithioacids under very mild conditions to convert them into their corresponding fluoridates in nearly quantitative yields. researchgate.net This provides an efficient route to organophosphorus fluoridates. In contrast, trifluoromethane (B1200692) sulfinyl chloride is unreactive towards phosphorus trichloride (B1173362) (PCl₃), and this compound itself shows resistance to PCl₃ exposure. fluorine1.ru

Amines: The reaction of this compound with amines is fundamental to many of its applications. In peptide synthesis, the amine acts as the nucleophile that couples with the SOF₂-activated carboxylic acid. nih.gov Direct reaction is also possible; for instance, the addition of an amine to this compound, acting as a sulfur(IV) hub, followed by treatment with an organometallic reagent, is a strategy for synthesizing sulfinamides. researchgate.net This is distinct from the reaction of primary amines with thionyl chloride, which yields sulfinylamine derivatives (RNSO). wikipedia.org

Alkanes: this compound can participate in the fluorination of alkanes. It is reported that sulfinyl fluoride can replace active hydrogen atoms with fluorine in C-H bonds. researchgate.net This reaction proceeds via a free-radical chain mechanism, typically initiated by photochemical conditions or high temperatures, similar to the halogenation of alkanes with elemental halogens. unacademy.comwikipedia.org This application, however, is less common compared to its use in acid activation.

Table 2: Compound Names Mentioned in the Article

Compound Name Chemical Formula
This compound SOF₂
Sulfuryl fluoride SO₂F₂
Thionyl chloride SOCl₂
Sulfur hexafluoride SF₆
Sodium borohydride NaBH₄
Phosphorus trichloride PCl₃
Thionyl tetrafluoride SOF₄
Hydrogen fluoride HF

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations have been instrumental in elucidating the electronic structure and predicting the chemical behavior of thionyl fluoride (B91410). These methods offer a powerful complement to experimental studies.

Ab Initio Methods (e.g., Coupled-Cluster, Gaussian-4, ROCBS-QB3, Weizmann-1 Theories)

High-level ab initio methods are employed to achieve high accuracy in predicting the properties of thionyl fluoride. These methods, while computationally intensive, provide benchmark data for other theoretical approaches.

Coupled-Cluster (CC) Theory: Coupled-cluster methods, particularly CCSD(T), are considered the "gold standard" in quantum chemistry for their accuracy in calculating molecular energies and properties. acs.orgnih.govnih.gov Studies utilizing CCSD(T) have been performed to investigate the protonation of this compound, revealing the formation of two distinct protomers: a covalently bonded H-OSF₂⁺ species and an HF-SOF⁺ ion-molecule complex. acs.org The stability of these isomers and the energy barrier for their interconversion have been calculated, providing a detailed picture of the protonation process. acs.org Furthermore, CCSD and CCSD(T) methods have been used to calculate the heats of formation for various copper complexes, including those with fluoride ligands, offering insights into their thermodynamic stability. nih.gov

Gaussian-n Theories (G4): Gaussian-4 (G4) theory represents a composite method that aims for high accuracy in thermochemical calculations by combining results from different levels of theory and basis sets. wikipedia.orgresearchgate.net G4 and related methods have been applied to study the tropospheric oxidation of SOF₂ by OH/O₂ radicals. researchgate.net These calculations help in determining the atmospheric lifetime and global warming potential of this compound. researchgate.net

ROCBS-QB3 and Weizmann-1 Theories: The ROCBS-QB3 and Weizmann-1 (W1) theories are other high-accuracy composite methods used for thermochemical predictions. wikipedia.orgresearchgate.netresearchgate.net Along with G4 theory, these methods have been employed to investigate the reaction mechanisms of SOF₂ in the atmosphere, specifically its reaction with hydroxyl radicals. researchgate.net

Method Application to this compound and Related Systems Key Findings
Coupled-Cluster (CCSD, CCSD(T)) Protonation of SOF₂, Heats of formation of metal fluoridesIdentified stable protomers (H-OSF₂⁺ and HF-SOF⁺) and their interconversion barrier. Provided accurate thermochemical data for copper fluoride complexes. acs.orgnih.gov
Gaussian-4 (G4) Tropospheric oxidation of SOF₂Elucidated reaction mechanisms with OH/O₂ radicals, contributing to atmospheric lifetime and global warming potential estimations. researchgate.netresearchgate.net
ROCBS-QB3 & Weizmann-1 Atmospheric chemistry of SOF₂Investigated reaction pathways with atmospheric radicals. researchgate.netresearchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a widely used computational tool for studying a broad range of chemical systems, including this compound, due to its favorable balance of accuracy and computational cost. nih.govnih.govresearchgate.netmdpi.comresearchgate.netacs.orgmdpi.com

DFT calculations are particularly valuable for mapping out reaction pathways and determining the energetics of chemical transformations.

By calculating the energies of reactants, products, and transition states, DFT can predict the feasibility and kinetics of a reaction. github.io For instance, DFT studies have been used to investigate the transition states for nucleophilic attacks on this compound, which is crucial for understanding its reactivity in synthetic applications such as the conversion of carboxylic acids to acyl fluorides. These calculations help in selecting appropriate solvents and catalysts by revealing how they stabilize or destabilize the transition state. The energy barriers for various reaction pathways, such as the hydrolysis of related thionyl halides, have been computed, providing insights into their reaction mechanisms. researchgate.net

The interaction of this compound and related molecules with the surfaces of novel materials like graphene and single-walled carbon nanotubes (SWCNTs) has been explored using DFT. researchgate.netekb.egacs.org

These studies are relevant for applications in gas sensing and catalysis. DFT calculations can predict the adsorption energy, geometry, and electronic structure changes upon adsorption. researchgate.netekb.eg For example, research on the adsorption of various gases on doped SWCNTs has shown that the interaction can be either physisorption or chemisorption, depending on the gas and the dopant. researchgate.netekb.eg Such studies provide a theoretical basis for designing new sensor materials with high selectivity and sensitivity. researchgate.net

DFT calculations are frequently used to compute the force fields and vibrational frequencies of molecules. researchgate.net These calculations are essential for interpreting experimental infrared and Raman spectra.

A study on thionyl halides (SOX₂, where X = F, Cl, Br) used DFT to calculate their vibrational frequencies, which were found to be in good agreement with experimental data. researchgate.net This work led to the development of scaled quantum mechanics (SQM) force fields, which provide a more accurate description of the vibrational properties of these molecules. researchgate.net The calculated frequencies and their assignments help in the confident identification of these compounds. researchgate.net

Parameter SOF₂ SOCl₂ SOBr₂
S=O Bond Length (Å) 1.443 (calc), 1.420 (exp)1.458 (calc), 1.443 (exp)1.464 (calc), 1.45 (exp)
S-X Bond Length (Å) 1.596 (calc), 1.576 (exp)2.076 (calc), 2.07 (exp)2.240 (calc), 2.27 (exp)
X-S-X Angle (°) 92.8 (calc), 92.2 (exp)97.4 (calc), 96.1 (exp)97.7 (calc), 96.2 (exp)
X-S=O Angle (°) 107.0 (calc), 106.2 (exp)108.0 (calc), 106.3 (exp)108.8 (calc), 108 (exp)

Table based on data from a DFT study on thionyl halides. researchgate.net

DFT is also employed for the thermochemical analysis of reaction pathways, providing insights into the thermodynamics of chemical processes.

By calculating the enthalpies and Gibbs free energies of reaction, DFT can predict the spontaneity and equilibrium position of a reaction. core.ac.uk For example, thermochemical analyses have been performed for the reactions of sulfur-containing compounds, which are important in various industrial and environmental contexts. core.ac.uk These calculations contribute to a deeper understanding of the reaction mechanisms and the stability of the involved species.

Force Field and Vibrational Frequency Calculations

Molecular Orbital Theory and Electronic Structure Analysis

The electronic structure of this compound has been elucidated through a combination of experimental techniques, such as photoelectron spectroscopy, and theoretical methods, including ab initio calculations. nih.govcdnsciencepub.com The molecule possesses a distorted pyramidal structure with Cₛ symmetry. researchgate.netwikipedia.org

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the bonding and electronic properties of this compound. researchgate.netresearchgate.net Frontier Molecular Orbital (FMO) theory is crucial in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the molecule's reactivity. mdpi.commdpi.commdpi.com For this compound, the HOMO is associated with the lone pair on the sulfur atom and the S-O π-bond, indicating its propensity to act as an electron donor in reactions. The LUMO is primarily located on the sulfur atom, specifically in the σ* orbitals of the S-F bonds, making it susceptible to nucleophilic attack at the sulfur center. researchgate.netresearchgate.net

Calculations at various levels of theory, such as STO-3G*, have been used to predict the geometry of this compound with fair agreement with experimental data. cdnsciencepub.com These studies have also highlighted the importance of including d orbitals on the sulfur atom for accurate energy calculations. cdnsciencepub.com The energy gap between the HOMO and LUMO is a key indicator of the molecule's stability. researchgate.net

Computational PropertyFindingSignificance
Molecular GeometryDistorted pyramidal (Cₛ symmetry)Affects polarity and reactivity
S-O Bond Distance~1.42 ÅIndicates double bond character
S-F Bond Distance~1.58 ÅInfluences susceptibility to nucleophilic attack
HOMO CharacterLone pair on sulfur, S-O π-bondDetermines electron-donating ability
LUMO Characterσ* orbitals of S-F bondsSite of nucleophilic attack

Simulation and Modeling of Reaction Environments

Computational modeling provides valuable insights into the behavior of this compound in various chemical and environmental contexts. These simulations help predict its reactivity, degradation pathways, and formation mechanisms.

Prediction of Reactivity and Selectivity in Different Solvents

The reactivity and selectivity of this compound are significantly influenced by the solvent environment. Computational and experimental studies have shown that its solubility and subsequent reactivity vary across different organic solvents. researchgate.net For instance, while this compound reacts with dimethyl sulfoxide (B87167) (DMSO), it is a viable reagent in acetonitrile (B52724) (ACN), N,N-dimethylformamide (DMF), and dichloromethane (B109758) (DCM), albeit with varying concentrations. researchgate.net

The choice of solvent can be optimized based on the desired reaction. For example, in the synthesis of acyl fluorides, DCM was found to be particularly effective, leading to high conversion rates in a short time. researchgate.net The enhanced reaction rate of this compound compared to sulfuryl fluoride (SO₂F₂) has also been noted, which is attributed to its electronic structure. researchgate.net

Modeling efforts, often employing continuum solvation models like the Polarizable Continuum Model (PCM), can help predict how the polarity and hydrogen-bonding capabilities of a solvent will affect reaction pathways and transition states. mdpi.comaip.org These models are crucial for understanding the "nakedness" of the fluoride anion in solution, which is a key factor in its nucleophilicity.

SolventSolubility of SOF₂ (M)Reactivity Observation
Dimethyl sulfoxide (DMSO)0Reacts with SOF₂
Acetonitrile (ACN)0.14Viable solvent with good concentration
N,N-Dimethylformamide (DMF)0.08Lower concentration observed
Dichloromethane (DCM)0.07Effective for acyl fluoride synthesis
Tetrahydrofuran (THF)0.13Moderate solubility
Ethyl acetate (B1210297) (EtOAc)0.15Good solubility
Chloroform0.10Moderate solubility
Toluene (Tol)0.10Moderate solubility
Petroleum ether (Pet ether)0.03Poorly soluble

Data sourced from a study on ex situ generated this compound and its applications. researchgate.net

Modeling of Environmental Degradation Pathways

This compound is a known degradation product of SF₆, a potent greenhouse gas, making the study of its environmental fate crucial. researchgate.net Computational studies have been employed to model its atmospheric degradation pathways.

Another critical degradation pathway is hydrolysis. This compound readily hydrolyzes in the presence of water to produce hydrogen fluoride (HF) and sulfur dioxide (SO₂). researchgate.netwikipedia.org Computational models have been used to study the mechanism of this reaction, revealing that the process can be catalyzed by water molecules that form a hydrogen-bond network, facilitating proton transfer. nih.govresearchgate.netacs.org

Discharge Gas Decomposition Mechanism Modeling and Analysis

This compound is a major and long-lived stable product of the decomposition of sulfur hexafluoride (SF₆) under electrical discharge conditions, such as those found in high-voltage gas-insulated equipment. researchgate.netresearchgate.netresearchgate.netatlantis-press.comispc-conference.orgstudiecd.dk The presence and concentration of this compound can serve as an indicator of the condition of such equipment. mdpi.comresearchgate.net

Zonal plasma chemical models have been developed to simulate the complex reactions occurring during the electrical discharge of SF₆. researchgate.net These models incorporate electron-impact-induced dissociation of SF₆ as the primary rate-controlling step. researchgate.net The initial decomposition of SF₆ produces lower-order sulfur fluorides, such as sulfur tetrafluoride (SF₄). electrochemsci.orgresearchgate.net

The formation of this compound is primarily due to the subsequent hydrolysis of SF₄ in the presence of trace amounts of water (H₂O) within the equipment. researchgate.netelectrochemsci.orgresearchgate.net

SF₄ + H₂O → SOF₂ + 2HF

Computational models have shown that the presence of oxygen (O₂) and water significantly influences the types and concentrations of the decomposition byproducts. ispc-conference.org For example, higher oxygen concentrations can lead to increased production of both this compound and sulfuryl fluoride. ispc-conference.org Theoretical studies using quantum chemistry have also been employed to investigate the reaction mechanisms and rates of formation of various SF₆ byproducts, including this compound, from both neutral and anionic precursors under discharge conditions. aip.orgaip.org These models provide detailed reaction pathways, including intermediates and transition states, contributing to a microscopic understanding of the electrical aging process of SF₆. nih.gov

Advanced Spectroscopic Characterization and Analytical Techniques

High-Resolution Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone in the study of thionyl fluoride (B91410), offering a direct probe of the molecule's fundamental vibrational modes. High-resolution techniques, in particular, have been crucial for a precise understanding of its molecular parameters.

FT-IR spectroscopy has been instrumental in characterizing gaseous thionyl fluoride, revealing detailed information about its vibrational and rotational structure.

This compound possesses Cₛ symmetry and is expected to have six fundamental vibrational modes. cdnsciencepub.com Through infrared spectroscopy of the gaseous state, these fundamental frequencies have been identified and assigned. aip.org The S=O stretching (ν₁), symmetric S–F stretching (ν₂), SF₂ bending (ν₃), SF₂ wagging (ν₄), asymmetric S–F stretching (ν₅), and SF₂ torsional or rocking (ν₆) modes have been characterized. cdnsciencepub.comresearchgate.net One study assigned the fundamental frequencies as follows: ν₁ at 1333 cm⁻¹, ν₂ at 808 cm⁻¹, ν₃ at 530 cm⁻¹, ν₄ at approximately 410 cm⁻¹, ν₅ at 748 cm⁻¹, and ν₆ at 390 cm⁻¹. researchgate.net Another investigation, using a high-purity sample, reported values taken from the infrared spectrum where ν₁ showed a Fermi resonance doublet. aip.org The symmetric and asymmetric SF₂ bending modes, ν₄ and ν₆, have been definitively identified from both infrared and Raman spectra. aip.org

Table 1: Fundamental Vibrational Frequencies of this compound (SOF₂) from Infrared Spectroscopy

Vibrational ModeSymmetryApproximate DescriptionFrequency (cm⁻¹) aip.orgFrequency (cm⁻¹) researchgate.net
ν₁a'S=O Stretch1329.9, 1339.3 (Fermi Resonance)1333
ν₂a'Symmetric SF₂ Stretch808.2808
ν₃a'SF₂ Bend (Scissoring)530.4530
ν₄a'SF₂ Wag377.8(410)
ν₅a''Asymmetric SF₂ Stretch747.0748
ν₆a''SF₂ Rock392.5390

High-resolution studies of the vibration-rotation spectrum provide even greater detail. A notable study focused on the ν₂ fundamental band of gas-phase this compound, centered around 808 cm⁻¹. rsc.org Using a Fourier-transform spectrometer, researchers recorded the spectrum at a temperature of 294 K. rsc.org The detailed analysis allowed for the assignment of 1,929 distinct a- and c-type vibration-rotation transitions for the most abundant isotopomer, ³²S¹⁶OF₂. rsc.org These assigned transitions were incorporated into a least-squares fit using a standard semi-rigid rotor Hamiltonian, which yielded precise spectroscopic parameters for the v₂ = 1 vibrational level. rsc.org This comprehensive analysis confirmed the assignment of this band to the symmetric S–F stretching vibration. rsc.org Furthermore, the high-resolution spectrum revealed partially resolved features that were attributed to the Q-branches of the ν₂ fundamental band of the ³⁴S¹⁶OF₂ isotopomer and to ν₂ difference bands originating from low-lying excited vibrational states. rsc.org

Raman spectroscopy serves as a valuable complement to FT-IR, as it provides information on vibrational modes that may be weak or inactive in the infrared spectrum. Investigations of both liquid and gaseous this compound have been conducted. aip.orgaip.org For liquid SOF₂ at -100°C, polarization measurements have been crucial for characterizing the symmetry of the vibrational modes. aip.org

Early work on liquid this compound identified several Raman shifts. ias.ac.in Later studies provided depolarization factors, which required a reversal of the frequency assignments for the two SF₂ stretching modes, establishing that the symmetric SF₂ stretch occurs at a higher frequency than the asymmetric stretch. aip.org This is the reverse of the order observed in the related molecule sulfuryl fluoride (SO₂F₂). aip.org The Raman spectrum of gaseous SOF₂ at 2.5 atm has also been recorded, contributing to a definitive assignment of the fundamental frequencies. aip.org

Table 2: Raman Shifts for Liquid this compound (SOF₂) and Thionyl Chloride (SOCl₂) ias.ac.in

CompoundRaman Shift (cm⁻¹)Relative Intensity
SOF₂3261
SOF₂3956
SOF₂5298
SOF₂7209
SOF₂7959
SOF₂131210
SOCl₂192s
SOCl₂282s
SOCl₂343vs
SOCl₂443s
SOCl₂488s

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

Analysis of Vibration-Rotation Spectra

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for the characterization of this compound. nih.gov It has been used to study halogen exchange reactions involving other fluorine-containing compounds. researchgate.net

Recent synthetic applications have utilized ¹⁹F NMR to quantify the concentration of ex situ generated this compound in various organic solvents. rsc.org A study demonstrated that SOF₂ could be effectively generated and maintained in solvents like acetonitrile (B52724) and dichloromethane (B109758). The molarity of the resulting SOF₂ solution was determined using ¹⁹F NMR spectroscopy with trifluorotoluene serving as an internal standard. rsc.org This analytical control is crucial for investigating the subsequent reactivity of this compound in synthetic transformations. rsc.org

19F NMR for Kinetic Studies and Reaction Monitoring

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for monitoring the kinetics of chemical reactions involving this compound (SOF₂). Its high sensitivity and the absence of natural background signals make it ideal for tracking the transformation of fluorine-containing species in real-time. scholaris.ca

In the synthesis of acyl fluorides from carboxylic acids, ¹⁹F NMR has been instrumental in comparing the reaction rates of this compound with sulfuryl fluoride (SO₂F₂). rsc.org For instance, a kinetic study on the formation of 3-fluorobenzoyl fluoride from 3-fluorobenzoic acid demonstrated that this compound promotes a higher reaction rate than sulfuryl fluoride. nih.govresearchgate.net The reaction, carried out in dichloromethane (DCM), reached 99% conversion in just 30 minutes at room temperature when using a stock solution of this compound. rsc.orgnih.gov The progress of the reaction can be tracked by observing the disappearance of the starting material's aryl fluoride signal and the appearance of the acyl fluoride product's signal. rsc.org

The choice of solvent significantly impacts the reaction, and ¹⁹F NMR is used to determine the concentration of this compound in various solvents. rsc.orgnih.gov While it reacts with dimethyl sulfoxide (B87167) (DMSO), acetonitrile (ACN) and dichloromethane (DCM) have been identified as viable solvents. rsc.orgrsc.org

Furthermore, ¹⁹F NMR is employed to optimize reaction conditions by assessing the yield of the desired product. For example, in the synthesis of sulfonyl fluorides from sulfonic acids, ¹⁹F NMR was used to determine the yield of the product under different temperatures and reagent concentrations, leading to the optimization of the protocol. rsc.org

Table 1: ¹⁹F NMR Determined Molarity of this compound in Various Solvents rsc.orgnih.govrsc.org

SolventDielectric ConstantMolarity (M)
Acetonitrile (ACN)37.50.13
N,N-Dimethylformamide (DMF)36.70.08
Dichloromethane (DCM)8.90.07
Chloroform4.80.10
Toluene (Tol)2.40.10
Petroleum Ether (Pet ether)1.90.02
Note: The molarity of SOF₂ was determined by ¹⁹F NMR spectroscopy using trifluorotoluene as an internal standard.

Application in Polymerization Tracking and Characterization

¹⁹F NMR spectroscopy is a crucial technique for monitoring polymerization processes where this compound is a reactant. It allows for the real-time tracking of monomer consumption and the characterization of the resulting polymer structure.

In the synthesis of polythioamides through the cross-coupling polymerization of piperazine-1,4-bis(carbothioyl) difluoride with diboronic acids, the entire process was monitored by ¹⁹F NMR. chemrxiv.org The gradual disappearance of the this compound signal (δ = 12.76-11.68 ppm) indicated a step-growth polymerization mechanism. chemrxiv.org This technique is also vital for identifying potential side reactions, such as the homocoupling of electrophiles and nucleophiles, which can lead to defects in the copolymer structure. chemrxiv.org

Similarly, in the SuFEx (Sulfur Fluoride Exchange) click chemistry involving thionyl tetrafluoride (SOF₄), ¹⁹F NMR was used to follow the monomer conversion. nih.gov The data revealed that the monomer conversion was complete within 200 seconds. nih.gov The spectra showed a significant initial increase in the terminal fluoride signal, followed by a gradual decrease as the polymerization proceeded, which is characteristic of a step-growth mechanism. nih.gov The resulting polymer structures were also analyzed using ¹⁹F NMR, in conjunction with ¹H and ¹³C NMR, to confirm their composition and explore their three-dimensional features, such as helical structures. nih.gov

Detection of Reaction Intermediates and Product Analysis

¹⁹F NMR spectroscopy plays a vital role in the detection of reaction intermediates and the analysis of products in reactions involving this compound. The technique's sensitivity allows for the identification of transient species that are crucial for understanding reaction mechanisms.

In the reaction of this compound with oxygen nucleophiles, such as carboxylic acids, it is believed to form activated fluorosulfite intermediates. rsc.orgresearchgate.net While these intermediates have not been extensively studied, their formation is a key step in the subsequent transformations. rsc.orgresearchgate.net For example, in the synthesis of acyl fluorides, this compound activates the carboxylic acid via an acyl fluorosulfite intermediate, which then rapidly converts to the corresponding acyl fluoride. rsc.org ¹⁹F NMR is instrumental in confirming the formation of the final acyl fluoride product and determining the yield. rsc.orgresearchgate.net For instance, the reaction of 3-fluorobenzoic acid with this compound in DCM was monitored by ¹⁹F NMR, confirming the formation of the acyl fluoride in 99% conversion. rsc.org

The technique is also used for the quantitative analysis of product mixtures. In the synthesis of various benzoic acid derivatives, ¹⁹F NMR yields were reported to be between 85% and 96%. researchgate.net Similarly, for heteroaryl acyl fluorides derived from pyridine, furan, and thiophene, the NMR yields were 99%, 69%, and 60%, respectively. researchgate.net This highlights the utility of ¹⁹F NMR for accurate product quantification without the need for isolation.

Mass Spectrometry (MS) and Ion Chemistry

Collisionally Activated Dissociation (CAD) for Ion Structural Elucidation

Collisionally Activated Dissociation (CAD), also known as Collision-Induced Dissociation (CID), is a mass spectrometry technique used to fragment gas-phase ions to elucidate their structure. nationalmaglab.orgwikipedia.org In the study of this compound, CAD has been employed to characterize the structure of protonated this compound, [SOF₂]H⁺. researchgate.netacs.org

When this compound, a major decomposition product of sulfur hexafluoride (SF₆) in electrical discharges, is protonated, it can form different isomers. researchgate.netacs.org CAD mass spectrometry, in conjunction with theoretical calculations, has been used to distinguish between these isomers. The results indicate the formation of a mixed population of [SOF₂]H⁺ protomers. researchgate.netacs.orgresearchgate.net These include a covalently bonded H-OSF₂⁺ species (isomer I) and an HF-SOF⁺ ion-molecule complex (isomer II). researchgate.netacs.org The CAD spectrum of [SOF₂]H⁺ provides fragmentation patterns that are characteristic of these different structures, allowing for their identification. acs.org

Fourier Transform Ion Cyclotron Resonance (FT-ICR) for Proton Affinity Determination

Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry is a high-resolution technique used for determining the mass-to-charge ratio of ions based on their cyclotron frequency in a magnetic field. wikipedia.org It is particularly useful for studying gas-phase ion-molecule reactions and determining thermochemical properties like proton affinity. nationalmaglab.org

The proton affinity of this compound has been estimated using FT-ICR "bracketing" experiments. researchgate.netacs.org This method involves reacting the protonated species of interest with a series of reference compounds with known proton affinities. By observing whether a proton transfer reaction occurs, the proton affinity of the target molecule can be bracketed between the known values of the reference compounds. acs.org Through this technique, the proton affinity of this compound was determined to be 157.7 ± 3 kcal mol⁻¹. researchgate.netacs.orgresearchgate.net This experimental value is consistent with theoretical calculations, which provide further confidence in the determined proton affinity. researchgate.netacs.org

Table 2: Proton Affinity of this compound researchgate.netacs.orgresearchgate.net

MethodProton Affinity (kcal mol⁻¹)
FT-ICR "Bracketing" Experiments157.7 ± 3
Theoretical Calculation (B3LYP)153.6 ± 3
Theoretical Calculation (CCSD(T))155.5 ± 3

Gas-Phase Ion Chemistry Investigations

The gas-phase ion chemistry of this compound and its related ions has been investigated using a combination of mass spectrometric techniques, including FT-ICR and theoretical calculations. researchgate.netacs.org These studies provide insights into the reactivity and stability of these species.

Investigations into the protonation of this compound have revealed the formation of two distinct isomers of [SOF₂]H⁺: the covalently bonded H-OSF₂⁺ (I) and the ion-molecule complex HF-SOF⁺ (II). researchgate.netacs.org Computational results show that isomer I is more stable than isomer II by 5.4 to 7.6 kcal mol⁻¹. researchgate.netacs.orgacs.org The energy barrier for their interconversion is calculated to be quite large, at 45.2 kcal mol⁻¹, suggesting that both isomers can coexist and exhibit different reactivities. researchgate.netacs.org

The reactivity of these isomers has been studied through their reactions with selected nucleophiles. researchgate.net The H-OSF₂⁺ species behaves as a protonating agent, while the HF-SOF⁺ complex acts as an SOF⁺ donor. researchgate.netacs.org The study of the reactivity of SOFx⁺ (x=1–3) cations, formed from SF₆ corona discharge, has also been conducted. researchgate.net Consistent with theoretical calculations, CAD mass spectrometric results show that these ions have a Fx–SO connectivity, with the fluorine atoms bonded to the sulfur atom. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying chemical species that have unpaired electrons. This method is particularly valuable for the characterization of free radicals, which are often generated as transient intermediates in photochemical reactions. The principles of EPR spectroscopy allow for the detection and identification of these paramagnetic species, providing detailed information about their electronic structure and environment.

Studies on Photochemical Reactions of this compound

The photochemical reactions of this compound (SOF₂) have been investigated using EPR spectroscopy to identify the radical species formed upon irradiation. A significant study in this area involves the reaction of this compound with hypofluorites, initiated by photolysis.

Research conducted by J. R. Morton and K. F. Preston in 1973 detailed the EPR study of the photochemical reaction between trifluoromethyl hypofluorite (B1221730) (CF₃OF) and this compound. acs.org The experiments were carried out by photolyzing a solution of this compound and trifluoromethyl hypofluorite in Freon 11 (CFCl₃) at low temperatures, typically around -100°C. The photolysis was performed directly within the cavity of an EPR spectrometer, allowing for the immediate detection of any paramagnetic species generated.

Upon irradiation with ultraviolet light, a well-defined EPR spectrum was observed. This spectrum was attributed to the formation of the fluorosulfinyl (FSO) radical. The identification of the FSO radical was based on the analysis of the g-tensor and the hyperfine coupling constants, which are characteristic parameters obtained from an EPR spectrum. The unpaired electron in the FSO radical interacts with the magnetic nuclei of the fluorine and, to a lesser extent, the ³³S isotope, leading to a distinct splitting pattern in the EPR spectrum.

The principal components of the g-tensor and the fluorine hyperfine coupling tensor for the FSO radical were determined from the experimental spectrum. acs.org These parameters provide insight into the electronic distribution and geometry of the radical. The formation of the FSO radical is proposed to occur through the photolytic decomposition of the hypofluorite, generating fluorine atoms which then react with this compound.

The experimental findings from this study are summarized in the table below, presenting the EPR parameters for the FSO radical generated from the photochemical reaction of this compound.

Radical Species g-tensor components Fluorine hyperfine coupling tensor components (G)
FSOg₁ = 2.0075A₁(F) = 100.8
g₂ = 2.0048A₂(F) = 38.0
g₃ = 1.9983A₃(F) = 43.1

Table 1: EPR Parameters for the FSO radical. acs.org

The study also noted that the laser-induced photodissociation of this compound at 193 nm is characterized by a radical mechanism, suggesting another pathway for the generation of FSO species. nasa.gov The direct detection of FSO and related species like CISO through spectroscopic methods highlights their importance in understanding the atmospheric oxidation chemistry of sulfur compounds. nasa.gov

Applications in Advanced Chemical Synthesis and Materials Science

Reagent in Organic Synthesis

Long underutilized since its initial isolation, thionyl fluoride (B91410) is experiencing a resurgence in synthetic organic chemistry. rsc.orgnih.gov Modern methodologies, particularly those involving its ex situ or in-flow generation, have made it a more accessible and practical tool for laboratory-scale synthesis. rsc.orgacs.orgrsc.orgnih.gov These approaches often utilize inexpensive, readily available commodity chemicals like thionyl chloride (SOCl₂) and potassium fluoride (KF). acs.orgnih.govchemrxiv.org

Thionyl fluoride serves as a powerful reagent for the conversion of carboxylic acids into more reactive acyl derivatives through the formation of an acylfluorosulfite intermediate. rsc.orgnih.gov This activation strategy is a cornerstone of its utility as a selective fluorinating agent.

This compound provides a direct and efficient pathway for synthesizing acyl fluorides from a wide range of carboxylic acids. acs.orgnih.gov The reaction proceeds under mild conditions and typically requires short reaction times. rsc.orgrsc.org This transformation has been successfully applied to both aliphatic and aromatic carboxylic acids, achieving high isolated yields. rsc.orgnih.gov Recent advancements include the use of microfluidic devices for the continuous in-flow generation of SOF₂, which is then immediately reacted with the carboxylic acid, enhancing safety and efficiency. acs.orgnih.govnih.gov The process demonstrates high functional group tolerance, enabling the conversion of complex molecules, including biorelevant compounds like ibuprofen (B1674241) and biotin, into their corresponding acyl fluorides without affecting other sensitive functionalities like ketones. acs.org

Table 1: Synthesis of Various Acyl Fluorides using this compound This table presents a selection of carboxylic acids that have been converted to their corresponding acyl fluorides using a this compound-mediated protocol. Yields were determined by ¹⁹F NMR analysis or are reported as isolated yields.

Starting Carboxylic AcidProduct Acyl FluorideYield (%)Reference
4-Methoxybenzoic acid4-Methoxybenzoyl fluoride98 rsc.org
4-(Trifluoromethyl)benzoic acid4-(Trifluoromethyl)benzoyl fluoride96 rsc.org
1-Adamantanecarboxylic acid1-Adamantanecarbonyl fluoride98 rsc.org
Ibuprofen2-(4-isobutylphenyl)propanoyl fluoride94 acs.org
BiotinBiotinoyl fluoride80 acs.org
Dehydrocholic acidDehydrocholic acid fluoride92 acs.org

Acyl fluorides are stable yet reactive intermediates, making them highly valuable in synthesis. nih.govresearchgate.net They can be readily converted into other important carboxylic acid derivatives, such as esters, thioesters, and amides, through nucleophilic acyl substitution. nih.govresearchgate.netacs.org A significant advantage of using this compound is the ability to perform these transformations in a one-pot procedure. acs.orgorganic-chemistry.org After the initial formation of the acyl fluoride, a suitable nucleophile—an alcohol for an ester, a thiol for a thioester, or an amine for an amide—is added to the reaction mixture. nih.govacs.org This streamlined approach avoids the isolation of the often-sensitive acyl fluoride intermediate and simplifies the purification process, as byproducts are typically easy to remove via aqueous extraction. acs.org This method has been shown to be effective for a broad scope of substrates, yielding the final products in good to excellent yields. acs.orgorganic-chemistry.org

Table 2: One-Pot Synthesis of Esters, Thioesters, and Amides via Acyl Fluoride Intermediates This table illustrates the versatility of this compound in mediating the one-pot conversion of a carboxylic acid into various derivatives by reacting the intermediate acyl fluoride with different nucleophiles.

Starting Material (Carboxylic Acid)NucleophileProductYield (%)Reference
Dehydrocholic acid3,5-Bis(trifluoromethyl)benzyl alcoholEster Derivative61 nih.gov
Dehydrocholic acid4-ChlorothiophenolThioester Derivative61 nih.gov
Dehydrocholic acidMorpholineAmide Derivative74 nih.gov
Benzoic AcidBenzyl alcoholBenzyl benzoate (B1203000) (Ester)99 acs.org
Benzoic AcidBenzylamineN-Benzylbenzamide (Amide)99 acs.org
Benzoic AcidThiophenolS-Phenyl benzothioate (Thioester)96 acs.org

This compound has been identified as a highly effective peptide coupling reagent. rsc.orgacs.orgthieme-connect.de It activates the carboxylic acid of an N-protected amino acid to form the corresponding amino acid fluoride. rsc.orgthieme-connect.de This activated intermediate readily reacts with the free amino group of another amino acid or peptide to form a new peptide bond. google.com A key advantage of this method is the significant reduction or complete elimination of epimerization at the chiral center of the activated amino acid, a common side reaction with many other coupling agents. rsc.orgacs.orgrsc.org The reactions are often rapid and clean, affording dipeptides in high yields. rsc.orgrsc.org

The utility of this compound extends to sequential Liquid Phase Peptide Synthesis (LPPS). rsc.orgnih.gov Researchers have successfully applied this method for the iterative synthesis of longer peptides. rsc.orgrsc.org The process allows for the creation of tripeptides, tetrapeptides, and even decapeptides in respectable yields without the need for purification by column chromatography at each step. rsc.orgrsc.orgresearchgate.net This column-free strategy significantly accelerates the synthesis process, making it a competitive alternative to other LPPS methods. rsc.orgnih.gov

Table 3: Examples of Peptides Synthesized using this compound in LPPS This table provides examples of various peptides synthesized using a sequential, column-free liquid-phase strategy mediated by this compound.

Peptide SequenceIsolated Yield (%)Reference
Tripeptide (Ac-Phe-Gly-Gly-OEt)88 rsc.org
Tetrapeptide (Boc-Ala-Ala-Ala-Ala-OMe)51 rsc.org
Pentapeptide (Boc-Phe-Ala-Ala-Ala-Ala-OMe)26 rsc.org
Decapeptide (Boc-(Ala)₁₀-OMe)14 rsc.org

The this compound-mediated coupling strategy has also been successfully adapted for Solid Phase Peptide Synthesis (SPPS). rsc.orgnih.govrsc.org In SPPS, the growing peptide chain is anchored to an insoluble solid support, typically a resin, which simplifies the removal of excess reagents and byproducts through simple filtration and washing. powdersystems.combachem.com In this context, an N-protected amino acid is first converted to its acyl fluoride using this compound. This activated amino acid is then introduced to the resin, which has a free amine as the starting point for the coupling reaction. rsc.orgrsc.org This method has been used to synthesize dipeptides and pentapeptides on Wang resin with excellent yields, demonstrating its compatibility with standard SPPS protocols. rsc.orgrsc.org The coupling is efficient, and the final peptide can be cleaved from the resin using standard procedures, such as treatment with trifluoroacetic acid (TFA). rsc.orgrsc.orgpowdersystems.com

Table 4: Examples of Peptides Synthesized using this compound in SPPS This table shows representative peptides synthesized on a solid support (Wang resin) using this compound-generated acyl fluorides as the coupling agents.

Peptide Sequence (Fmoc-protected)Cleaved from Resin Yield (%)Reference
Fmoc-Ala-Ala-OH96 rsc.org
Fmoc-Ala-Ser(tBu)-OH98 rsc.org
Fmoc-Ala-Thr(tBu)-OH98 rsc.org
Fmoc-Ala-Lys(Boc)-OH98 rsc.org
Pentapeptide (Fmoc-Ala-Ala-Ala-Ala-Ala-OH)83 rsc.org

Advanced Peptide Coupling Agent

Iterative Couplings for Oligopeptide Synthesis

This compound has proven to be a highly effective reagent for peptide bond formation, including the sequential assembly of longer oligopeptide chains. researchgate.netnih.gov In liquid-phase peptide synthesis (LPPS), a one-pot, column-free protocol using this compound to activate amino acids enables the creation of dipeptides in high yields, typically between 65% and 97%, with minimal to no epimerization. rsc.orgresearchgate.net This efficiency extends to the synthesis of more complex peptides. nih.gov

This method has been successfully applied to the iterative synthesis of tripeptides, tetrapeptides, pentapeptides, and even decapeptides, with isolated yields ranging from 14% to 88%. rsc.orgresearchgate.net For example, tripeptides have been obtained in 84-88% yields, a tetrapeptide in 80% yield, and a pentapeptide in 51% yield over a multi-step sequence. nih.govrsc.org The approach accommodates a wide variety of natural and unnatural amino acids, as well as numerous protecting groups. rsc.orgrsc.org The capability for iterative couplings to produce oligopeptides with yields of 24–57% within a two-day timeframe has also been demonstrated. researchgate.net Furthermore, this methodology is amenable to solid-phase peptide synthesis (SPPS), where di- and pentapeptides have been synthesized in excellent yields of 80–98%. rsc.orgresearchgate.netrsc.org

Peptide Length Synthesis Method Reported Yield (%) Key Features
DipeptideLPPS, one-pot65–97Column-free, minimal epimerization. rsc.orgresearchgate.net
TripeptideLPPS, iterative84–88Three-step sequence. nih.gov
Tetra- & PentapeptideLPPS, iterative51–80Sequential couplings. nih.govrsc.org
DecapeptideLPPS, iterative14Eight coupling steps. rsc.org
Di- & PentapeptideSPPS80–98Compatible with resin-based synthesis. rsc.orgresearchgate.net

Reductive Transformations (e.g., Carboxylic Acid Reductions)

The utility of this compound extends beyond acyl substitution to include one-pot reductive transformations. organic-chemistry.org Specifically, it facilitates the mild and efficient reduction of carboxylic acids to their corresponding primary alcohols. organic-chemistry.orgresearchgate.net This process is typically mediated by sodium borohydride (B1222165) (NaBH₄) as the reducing agent under gentle conditions. researchgate.netresearchgate.net The reaction proceeds through the activation of the carboxylic acid by this compound, followed by reduction. organic-chemistry.org This one-pot protocol has been demonstrated with a range of substrates, affording alcohols in yields of 33% to 80%. researchgate.netresearchgate.net This method presents a valuable alternative to other reduction techniques, expanding the synthetic toolkit for converting carboxylic acids into a foundational functional group in organic chemistry. organic-chemistry.org

Synthesis of Sulfonimidoyl Fluorides and Related Sulfur(VI) Motifs

This compound (SOF₂) and the related gas thionyl tetrafluoride (SOF₄) are both instrumental in the synthesis of valuable sulfur(VI) motifs like sulfonimidoyl fluorides, which are gaining prominence in drug discovery and click chemistry. researchgate.netacs.org

This compound (SOF₂) provides a direct pathway for the deoxyfluorination of sulfonic acid sodium salts to furnish both aryl and alkyl sulfonyl fluorides in high yields of 90-99% within an hour. researchgate.netresearchgate.netrsc.org This method is noted for its efficiency and the use of a novel dimethylformamide (DMF)-activated intermediate. rsc.orgnih.gov

Meanwhile, thionyl tetrafluoride (SOF₄) is recognized as a cornerstone connective hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, enabling the creation of multidimensional linkages. nih.govresearchgate.netcshl.edu In this context, SOF₄ reacts with primary amines to form iminosulfur oxydifluoride intermediates. nih.govresearchgate.net These intermediates can then be reacted with organolithium nucleophiles to install sulfur-carbon bonds, yielding sulfonimidoyl fluorides. nih.govresearchgate.netcshl.edu This modular approach allows for the synthesis of a diverse array of sulfonimidoyl fluorides, which are versatile connectors themselves, as well as related S(VI) derivatives like sulfoximines and sulfonimidamides. nih.govthieme-connect.comnih.gov

Potential in Functional Materials and Sensing Technologies

Gas Sensing Applications and Adsorption Studies on Advanced Materials

This compound (SOF₂) is a key target molecule in gas sensing technologies, particularly for monitoring the health of high-voltage electrical equipment. frontiersin.orgmdpi.com Sulfur hexafluoride (SF₆) is a widely used insulating gas, but under electrical stress from partial discharges or overheating, it decomposes into toxic and corrosive by-products, including SOF₂ and sulfur dioxide (SO₂). frontiersin.orgmdpi.comresearchgate.netatlantis-press.com The detection of these decomposition components is critical for diagnosing insulation faults and ensuring the safe operation of the power grid. frontiersin.orgmdpi.com

Consequently, significant research has focused on developing sensitive and selective sensors for SOF₂. frontiersin.org Challenges exist due to the overlapping spectral absorption lines of SOF₂ and other decomposition gases like SO₂. researchgate.net To address this, advanced materials are being explored. frontiersin.org One promising strategy involves the use of hollow structured nanofibers, which provide a large surface area and more diffusion channels for enhanced interaction with target gas molecules. frontiersin.org Computational studies have also proposed novel sensing materials, such as Rhodium-doped S-vacancy Platinum Disulfide (Rh-PtS₂) monolayers, for the effective adsorption and detection of SOF₂. google.com

Role in Polymer Chemistry (e.g., Thionyl Tetrafluoride as a SuFEx Polymerization Hub)

While the direct role of this compound (SOF₂) in polymerization is limited, the closely related compound thionyl tetrafluoride (SOF₄) has become a central building block in modern polymer science through SuFEx click chemistry. researchgate.netrsc.org SOF₄ functions as a multidimensional SuFEx hub for creating new classes of polymers. researchgate.netrsc.org

The process involves the polymerization of SOF₄-derived bis(iminosulfur oxydifluorides) with bis(aryl silyl (B83357) ethers). researchgate.netchemrxiv.org This reaction creates a novel polymer backbone linkage, [–N=S(=O)F–O–], which is itself reactive. researchgate.netrsc.orgchemrxiv.orgdigitellinc.com This "SuFExable" backbone allows for precise post-polymerization modification with nucleophiles like phenols or amines, enabling the creation of branched, functional polymers with controlled composition. researchgate.netrsc.orgdigitellinc.com A remarkable discovery in this area is that many of these SOF₄-derived polymers spontaneously form stable helical structures, a feature that offers potential for creating materials with highly ordered conformations, similar to biopolymers like DNA. researchgate.netchemrxiv.orgnatureasia.com

Biomolecular and Medicinal Chemistry Relevance and Applications

The chemistry of this compound and its derivatives has significant implications for biomolecular and medicinal chemistry. rsc.orgrsc.org Sulfonyl fluorides, which can be synthesized directly from sulfonic acid salts using this compound (SOF₂), are important electrophilic warheads and have been investigated as biological probes and protein inhibitors. researchgate.netrsc.orgrsc.org

The broader impact in this field comes from thionyl tetrafluoride (SOF₄) and the SuFEx chemistry it enables. nih.gov SOF₄-derived iminosulfur oxydifluorides are key intermediates that can be used in bioconjugation. nih.govnih.gov Researchers have developed biocompatible SuFEx transformations that operate in aqueous buffer solutions under mild conditions. nih.gov These methods have been used to successfully conjugate molecules to amine-tagged single-stranded DNA and to proteins like bovine serum albumin (BSA), demonstrating the potential of SOF₄-derived chemistry in creating complex biomolecular structures. nih.govcshl.edusemanticscholar.org The resulting sulfur(VI)-containing linkages are stable and provide versatile platforms for applications in drug discovery, chemical biology, and the development of diagnostic tools. nih.govnatureasia.comacs.org

Environmental and Atmospheric Chemical Research

Atmospheric Degradation Pathways

Tropospheric Oxidation by Hydroxyl Radicals (OH)

The primary cleansing agent of the lower atmosphere is the hydroxyl radical (OH). ipcc.ch It is highly reactive and serves as the dominant sink for many greenhouse gases and pollutants. ipcc.ch The reaction between thionyl fluoride (B91410) and OH radicals is a key process in its atmospheric removal. Computational studies have shown that the S=O bond association between SOF₂ and OH proceeds over relatively low energy barriers (1–3 kcal/mol) to form various HOSOF₂ adducts. researchgate.net These adducts are short-lived intermediates. researchgate.net In the presence of molecular oxygen (O₂), these intermediates are intercepted, leading predominantly to the formation of hydroperoxyl radicals (HO₂) and sulfuryl fluoride (SO₂F₂) via a concerted S–O bond association/dissociation and proton-transfer mechanism. researchgate.netresearchgate.net

This oxidation process is a significant contributor to the atmospheric degradation of thionyl fluoride. researchgate.net

Identification of Atmospheric Degradation Products (e.g., HO₂, SO₂F₂)

The primary degradation products from the tropospheric oxidation of this compound by hydroxyl radicals in the presence of oxygen are sulfuryl fluoride (SO₂F₂) and the hydroperoxyl radical (HO₂). researchgate.netresearchgate.net The formation of SO₂F₂, a potent greenhouse gas, is a significant environmental consequence of this degradation pathway. researchgate.net The production of HO₂ radicals can influence local atmospheric chemistry, as they are part of the HOₓ (OH + HO₂) family of radicals that play a central role in tropospheric oxidation processes. lu.seharvard.edu

Gas-Phase Hydrolysis Kinetics and Mechanisms

This compound undergoes hydrolysis in the gas phase, reacting with water molecules. aip.org The reaction is as follows: SOF₂ + H₂O → 2 HF + SO₂ wikipedia.org

This reaction ultimately produces hydrogen fluoride (HF) and sulfur dioxide (SO₂). wikipedia.org Experimental measurements at 298 K determined the second-order rate constant for the gas-phase hydrolysis of SOF₂ in a sulfur hexafluoride (SF₆) buffer gas to be (1.2 ± 0.3) x 10⁻²³ cm³/s. aip.org The mechanism of hydrolysis can be complex, and theoretical studies suggest that the presence of additional water molecules can act as catalysts, facilitating the reaction by forming hydrogen-bond networks that aid in proton transfer. nih.govacs.org While the direct gas-phase hydrolysis is relatively slow, it represents another pathway for the removal of this compound from the atmosphere. aip.orggezondheidsraad.nl

Environmental Impact and Atmospheric Lifetime Studies

The environmental impact of this compound is assessed by its atmospheric lifetime and its potential to contribute to global warming. These factors are influenced by its degradation pathways and the properties of its degradation products.

Assessment of Global Warming Potential (GWP)

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide. uconn.edu Computational studies have estimated the atmospheric lifetime of this compound to be between 1.2 and 1.5 years. researchgate.netresearchgate.net Based on this lifetime and a calculated radiative efficiency of 0.223 W/m²/ppb, the GWP of this compound for a 100-year time horizon has been estimated to be in the range of 169–211. researchgate.netresearchgate.net This suggests that this compound is an eco-friendly gas in terms of its direct contribution to global warming. researchgate.netresearchgate.net

Atmospheric Lifetime and Global Warming Potential of this compound

ParameterValueSource
Atmospheric Lifetime1.2–1.5 years researchgate.netresearchgate.net
Radiative Efficiency0.223 W/m²/ppb researchgate.netresearchgate.net
Global Warming Potential (100-year)169–211 researchgate.netresearchgate.net

Contribution to Atmospheric By-products and Their Environmental Implications

Although this compound itself has a relatively low GWP, a complete assessment of its environmental impact must consider its atmospheric degradation products. researchgate.netresearchgate.net The primary oxidation product, sulfuryl fluoride (SO₂F₂), is a potent greenhouse gas with a much higher GWP. researchgate.netnoaa.gov For comparison, the 100-year GWP for SO₂F₂ is reported to be 4780. uconn.eduippc.intacs.org Therefore, the atmospheric degradation of this compound contributes indirectly to global warming through the formation of SO₂F₂. researchgate.net

The other major by-products of this compound degradation are hydrogen fluoride (HF) and sulfur dioxide (SO₂). wikipedia.org In the atmosphere, SO₂ can be further oxidized to form sulfate (B86663) aerosols, which can contribute to acid rain and affect air quality and visibility. epa.gov Hydrogen fluoride is a toxic gas and can be deposited onto surfaces, potentially harming vegetation and ecosystems. who.intiaomt.org The formation of these by-products highlights the broader environmental implications of this compound's presence and degradation in the atmosphere. epa.gov

Atmospheric Degradation Products of this compound and their Implications

By-productChemical FormulaEnvironmental ImplicationSource
Sulfuryl FluorideSO₂F₂Potent greenhouse gas (GWP ~4780) researchgate.netuconn.eduippc.intacs.org
Hydroperoxyl RadicalHO₂Influences tropospheric chemistry researchgate.netresearchgate.net
Hydrogen FluorideHFToxic; can cause harm to ecosystems wikipedia.orgwho.intiaomt.org
Sulfur DioxideSO₂Contributes to acid rain and aerosol formation wikipedia.orgepa.gov

Formation in Electrical Discharge Environments

This compound (SOF₂) is a significant compound in the context of high-voltage electrical equipment that utilizes sulfur hexafluoride (SF₆) as a dielectric and insulating gas. Electrical discharges, such as arcs, sparks, and corona discharges, within this equipment can provide the necessary energy to break down the otherwise inert SF₆ molecules, leading to the formation of various byproducts, including this compound. sf6.co.ukepj-conferences.orgzvei.org

Sulfur hexafluoride is prized for its exceptional dielectric strength and arc-quenching capabilities, making it indispensable in gas-insulated switchgear (GIS), circuit breakers, and other high-voltage apparatus. sf6.co.uke3s-conferences.orgatlantis-press.com However, under conditions of electrical stress, such as partial discharges or electrical arcing, SF₆ molecules decompose. sf6.co.ukresearchgate.net These discharges generate lower-order sulfur fluorides, with sulfur tetrafluoride (SF₄) being a primary intermediate product. zvei.orgwikipedia.org

This compound is not typically formed directly from the decomposition of pure SF₆. Instead, it arises from the subsequent reactions of these reactive intermediates with contaminants, primarily water (H₂O) and, to a lesser extent, oxygen (O₂), which are almost always present in trace amounts within electrical equipment. atlantis-press.comresearchgate.netsolvay.com The most recognized pathway for the formation of this compound is the hydrolysis of sulfur tetrafluoride. wikipedia.orgsolvay.com

The fundamental reaction is: SF₄ + H₂O → SOF₂ + 2HF wikipedia.orgsolvay.com

Research has consistently identified this compound as one of the most abundant and stable gaseous byproducts generated in SF₆-filled equipment under real-world operating conditions. acs.orgresearchgate.netnist.gov Its presence, along with other compounds like sulfuryl fluoride (SO₂F₂) and sulfur dioxide (SO₂), is a key indicator of insulation degradation and is actively monitored to diagnose the operational health of the equipment. atlantis-press.comresearchgate.net Experimental studies on SF₆ decomposition under partial discharge have shown that SOF₂ and SO₂ are the main decomposition products, with their concentrations increasing with the duration and intensity of the discharge. atlantis-press.com

Table 1: Key SF₆ Decomposition Products in Electrical Discharges This table summarizes the major and minor byproducts formed from SF₆ decomposition in the presence of common contaminants.

Product NameFormulaTypical Formation PathwaySignificance
This compound SOF₂ SF₄ + H₂O → SOF₂ + 2HF Major, stable indicator of moisture and discharge activity. zvei.orgacs.orgstudiecd.dk
Sulfuryl fluorideSO₂F₂Reaction of SF₆ fragments with oxygen.Major, stable indicator of discharge activity. zvei.orgresearchgate.net
Sulfur dioxideSO₂Hydrolysis of SOF₂ (SOF₂ + H₂O → SO₂ + 2HF).Common byproduct, indicates moisture. zvei.orgresearchgate.net
Hydrogen fluorideHFFormed alongside SOF₂ and other products.Highly corrosive, damages equipment. zvei.orgsolvay.com
Sulfur tetrafluorideSF₄Primary SF₆ breakdown product from discharge.Highly reactive intermediate. zvei.orgwikipedia.org

This table is generated based on information from multiple sources. zvei.orgwikipedia.orgsolvay.comacs.orgstudiecd.dkresearchgate.net

To understand and predict the formation of this compound and other byproducts in SF₆-insulated equipment, researchers employ plasma chemical models. semanticscholar.orgresearchgate.net These models simulate the complex network of chemical reactions that occur within the electrical discharge (plasma). They take into account the initial breakdown of SF₆ by electron impact and the subsequent reactions of the resulting fragments with each other and with background contaminants like O₂ and H₂O. nist.gov

The modeling process typically involves:

Gas-Phase Reactions: A comprehensive set of subsequent gas-phase reactions is then considered. For the formation of this compound, the key modeled reaction is the hydrolysis of SF₄. Models must accurately represent the rate constants for these reactions.

Influence of Contaminants: The model incorporates the initial concentrations of water and oxygen. Studies have shown that while the presence of these contaminants is essential for oxyfluoride formation, the production rate is often limited by the SF₆ dissociation rate rather than the contaminant concentration itself, especially at low (<1%) levels. nist.gov

Discharge Parameters: The model accounts for physical parameters of the discharge, such as current, power, and pressure, which influence the electron energy distribution and thus the initial dissociation rates. nist.gov

A simplified reaction scheme leading to this compound within these models can be represented as:

Table 2: Simplified Reaction Scheme in SF₆ Discharge Models

StepReactionDescription
1e⁻ + SF₆ → SF₅ + F + e⁻Initial electron-impact dissociation of SF₆.
2e⁻ + SF₆ → SF₄ + 2F + e⁻Alternative dissociation pathway producing SF₄ directly.
3SF₅ + F ↔ SF₆Recombination of fragments.
4SF₄ + H₂O → SOF₂ + 2HF Key reaction forming this compound from the primary byproduct SF₄ and water. wikipedia.orgsolvay.com
5SOF₂ + H₂O → SO₂ + 2HFFurther hydrolysis of this compound to sulfur dioxide.

This table represents a simplified overview of the complex reaction kinetics modeled in plasma chemistry studies. wikipedia.orgsolvay.comnist.gov

These plasma chemical models are crucial for predicting the types and quantities of byproducts under different fault conditions, thereby aiding in the development of more sensitive and accurate diagnostic techniques for monitoring the health of high-voltage electrical equipment. semanticscholar.orgresearchgate.net

Future Research Directions and Unexplored Avenues

While thionyl fluoride (B91410) (SOF₂) has been known for over a century, its full synthetic potential is only beginning to be realized. rsc.orgrsc.org Recent research has highlighted its utility as a versatile reagent, particularly for the synthesis of acyl fluorides and for peptide couplings. researchgate.netacs.org However, significant opportunities remain for future exploration, from developing more efficient synthetic methodologies to expanding its application in materials science and predictive chemistry. The following sections outline key areas poised for future investigation.

Q & A

Q. What are the primary synthetic applications of thionyl fluoride in organic chemistry?

this compound is a versatile reagent for synthesizing acyl fluorides and peptides. It enables rapid, column-free activation of carboxylic acids to acyl fluorides under mild conditions (room temperature, 30 minutes) . For example, using SOF₂ in dichloromethane (DCM) achieves >99% conversion of meta-fluorobenzoic acid to its acyl fluoride derivative . This method avoids epimerization in peptide couplings, making it suitable for synthesizing dipeptides (65–97% yields) and longer peptides (up to decapeptides) via liquid-phase or solid-phase strategies .

Q. How does the molecular structure of this compound influence its reactivity?

SOF₂ adopts a distorted pyramidal geometry (Cₛ symmetry) with S–O and S–F bond lengths of 1.42 Å and 1.58 Å, respectively . The electronegative fluorine atoms and polar S=O bond enhance its electrophilicity, facilitating nucleophilic attacks by oxygen-containing functional groups (e.g., carboxylic acids). This reactivity is critical for forming fluorosulfite intermediates in acyl fluoride synthesis .

Q. What are the standard methods for generating this compound in laboratory settings?

SOF₂ is typically generated by reacting thionyl chloride (SOCl₂) with fluoride salts (e.g., KF) . A practical ex situ method involves bubbling the gas through organic solvents (e.g., acetonitrile, DCM) while trapping byproducts like HCl and SOClF with imidazole . Solvent efficiency varies: DCM and THF yield higher SOF₂ concentrations than DMF (Table 1, ).

Advanced Research Questions

Q. How can researchers address contradictions in solvent efficiency for this compound-mediated reactions?

Solvent dielectric constants significantly impact SOF₂ solubility and reactivity. For instance, DCM (ε = 8.93) outperforms DMF (ε = 36.7) due to reduced side reactions (Table 1, ). To resolve discrepancies, validate solvent compatibility using ¹⁹F NMR spectroscopy and optimize reaction conditions (e.g., temperature, stoichiometry) for specific substrates .

Q. What mechanisms underlie the reduced epimerization in SOF₂-mediated peptide couplings compared to sulfuryl fluoride (SO₂F₂)?

SOF₂ forms acyl fluorosulfite intermediates, which are less electrophilic at the acyl carbon than SO₂F₂-derived fluorosulfates. This reduced reactivity minimizes racemization during amino acid couplings . For example, coupling N-Boc-protected amino acids with SOF₂ achieves <5% epimerization, whereas SO₂F₂-based methods exhibit >20% .

Q. What safety protocols are essential for handling this compound?

SOF₂ is highly toxic and hydrolyzes to HF and SO₂, necessitating strict safety measures . Always use a fume hood, wear HF-resistant gloves, and employ gas traps (e.g., CaCO₃ slurry) to neutralize acidic byproducts . Ex situ generation methods reduce direct exposure risks .

Q. How does this compound compare to other sulfur-based fluorinating agents (e.g., SF₄, SO₂F₂) in functional group tolerance?

SOF₂ selectively activates carboxylic acids without oxidizing alcohols or amines, unlike SF₄, which reacts broadly with hydroxyl and carbonyl groups . Compared to SO₂F₂, SOF₂ offers milder conditions for peptide synthesis and avoids sulfate byproducts that complicate purification .

Methodological Guidance

Q. What analytical techniques are recommended for monitoring SOF₂-mediated reactions?

  • ¹⁹F NMR spectroscopy : Track acyl fluoride formation (δ ~ -150 ppm for aromatic derivatives) .
  • HPLC-MS : Confirm peptide purity and detect epimerization .
  • X-ray crystallography : Resolve ambiguous structures of fluorosulfite intermediates .

Q. How can computational modeling aid in predicting SOF₂ reactivity?

Density functional theory (DFT) calculations predict transition states for nucleophilic attacks on SOF₂, guiding solvent and catalyst selection. For example, simulations reveal that polar aprotic solvents stabilize charge-separated intermediates, enhancing reaction rates .

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